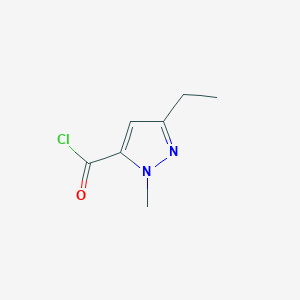
3-Ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 3-position, a methyl group at the 1-position, and a carbonyl chloride group at the 5-position. It is a versatile intermediate used in various chemical syntheses and industrial applications .
Preparation Methods
The synthesis of 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-ethyl-1-methylpyrazole with phosgene can yield the desired carbonyl chloride derivative . Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include the use of inert atmospheres and controlled temperatures to prevent decomposition .
Chemical Reactions Analysis
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction: The compound can be oxidized to form pyrazole carboxylic acids or reduced to yield pyrazole derivatives with different functional groups.
Acylation Reactions: It serves as an acylating agent, introducing formyl chloride groups into substrates like alcohols and amines.
Common reagents used in these reactions include bases, acids, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify various substrates, leading to the formation of new compounds with desired properties . The molecular targets and pathways involved depend on the specific application and the nature of the substrates used .
Comparison with Similar Compounds
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- can be compared with other pyrazole derivatives, such as:
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, making it less reactive in acylation reactions.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid:
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester: This ester derivative has different solubility and reactivity properties compared to the carbonyl chloride compound.
The uniqueness of 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- lies in its high reactivity as an acylating agent, making it valuable for introducing formyl chloride groups into various substrates .
Properties
CAS No. |
169885-18-1 |
|---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
5-ethyl-2-methylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C7H9ClN2O/c1-3-5-4-6(7(8)11)10(2)9-5/h4H,3H2,1-2H3 |
InChI Key |
UKWCDSHJZHDHKN-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1)C(=O)Cl)C |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)Cl)C |
Synonyms |
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















